molecular formula C23H22FN5O B11142442 N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide

N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide

Cat. No.: B11142442
M. Wt: 403.5 g/mol
InChI Key: RRDRUFXLWPDXSN-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is a hybrid molecule combining structural motifs from non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive heterocycles. Its design integrates a 4-fluorophenyl group, an indole moiety, and a pyrimidinylamino-propanamide chain.

Properties

Molecular Formula

C23H22FN5O

Molecular Weight

403.5 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C23H22FN5O/c24-17-8-6-16(7-9-17)19(20-15-28-21-5-2-1-4-18(20)21)14-29-22(30)10-13-27-23-25-11-3-12-26-23/h1-9,11-12,15,19,28H,10,13-14H2,(H,29,30)(H,25,26,27)

InChI Key

RRDRUFXLWPDXSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CNC(=O)CCNC3=NC=CC=N3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation for Indole Functionalization

The indole nucleus is alkylated via a Friedel-Crafts reaction using 4-fluorophenylacetaldehyde in the presence of Lewis acids such as boron trifluoride etherate. This step forms the 2-(4-fluorophenyl)-1H-indole intermediate, which is subsequently reduced to the ethylamine derivative using lithium aluminum hydride (LiAlH4).

Key Reaction Conditions :

  • Solvent: Dichloromethane (DCM), 0°C to room temperature.

  • Catalyst: BF3·OEt2 (10 mol%).

  • Yield: 68–72% after purification by silica gel chromatography.

Resolution of Chiral Centers

If the ethylamine intermediate contains a stereocenter, chiral resolution is achieved via diastereomeric salt formation with di-p-anisoyl-L-tartaric acid in ethanol/water mixtures, followed by recrystallization.

Preparation of 3-(2-Pyrimidinylamino)Propanoic Acid

Nucleophilic Aromatic Substitution (SNAr)

2-Aminopyrimidine is reacted with methyl acrylate under basic conditions (K2CO3, DMF) to form methyl 3-(2-pyrimidinylamino)propanoate. Saponification with aqueous NaOH yields the free carboxylic acid.

Optimized Parameters :

  • Temperature: 80°C, 6 hours.

  • Yield: 85–90% after acidification and extraction.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The amine and carboxylic acid fragments are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM or DMF.

Representative Procedure :

  • Equimolar ratios of amine (1.2 eq) and acid (1.0 eq).

  • Activators: EDC (1.5 eq), HOBt (1.5 eq).

  • Solvent: Anhydrous DMF, 0°C to room temperature, 12 hours.

  • Yield: 75–80% after column chromatography (SiO2, ethyl acetate/hexane).

Mixed Carbonate Activation

Alternative activation via N,N’-disuccinimidyl carbonate (DSC) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) facilitates coupling with secondary amines, as demonstrated in analogous syntheses.

Purification and Analytical Characterization

Chromatographic Techniques

  • Normal-phase HPLC : Resolves diastereomers using Chiralpak IA columns with acetonitrile/diethylamine mobile phases.

  • Reverse-phase HPLC : Confirms purity (>99%) with C18 columns and water/acetonitrile gradients.

Spectroscopic Validation

  • 1H NMR : Characteristic signals include δ 10.66 (indole NH), 7.54 (fluorophenyl aromatic protons), and 8.61 (pyrimidine protons).

  • MS (ESI+) : m/z [M+H]+ calculated for C23H21FN5O: 426.2; observed: 426.3.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
EDC/HOBt Coupling75–80>99Scalability, minimal racemization
DSC Activation63–6898Suitable for sterically hindered amines
Chiral Resolution44–50>99High enantiomeric excess

Challenges and Optimization Strategies

Steric Hindrance in Amide Formation

Bulky substituents on the ethylamine moiety necessitate prolonged reaction times (24–48 hours) or elevated temperatures (40–50°C) to achieve complete conversion.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote epimerization. Additives like HOAt improve coupling efficiency in such cases .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO)

Major Products

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced amide derivatives

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide involves its interaction with specific molecular targets and pathways. The indole and pyrimidinyl groups can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Features and Modifications

The table below highlights key structural differences and similarities among the target compound and its analogs:

Compound Name Structural Features Biological Activity (Inferred) Synthesis Method Key Properties
Target Compound : N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide 4-fluorophenyl, indol-3-yl, pyrimidinylamino-propanamide Potential COX inhibition, antiviral, or CNS activity Likely DCC-mediated coupling High lipophilicity (fluorophenyl); hydrogen bonding (pyrimidine)
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide Chloro-substituted indole (position 1), pyrimidinylamino-propanamide Unknown; substituent may enhance metabolic stability Not specified Increased electronegativity (Cl); altered indole geometry (1-yl vs. 3-yl)
(S)-N-[[1-(4-Fluorophenyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamide 4-fluorophenyl, indol-3-yl, ureido group, cyclohexylmethyl Selective agonist for human receptors Multi-step synthesis Enhanced steric bulk (cyclohexyl); potential for prolonged receptor binding
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Fluoro-biphenyl, indol-3-yl Anti-inflammatory (flurbiprofen derivative) DCC-mediated coupling Extended π-system (biphenyl); improved COX-2 selectivity
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Methoxynaphthalenyl (naproxen-derived), indol-3-yl Antiviral (COVID-19), anti-inflammatory DCC-mediated coupling High solubility (methoxy); dual NSAID-tryptamine activity

Pharmacological Implications

  • Anti-inflammatory Potential: The biphenyl-fluoro compound () showed COX-2 selectivity, suggesting the target’s fluorophenyl group may similarly enhance COX affinity.
  • Antiviral Activity : Naproxen-indole hybrids () demonstrated activity against SARS-CoV-2, implying the target’s pyrimidine group could contribute to viral protease inhibition.

Research Findings and Challenges

  • Conflicting Data : While fluorophenyl and biphenyl groups improve COX-2 selectivity , methoxynaphthalenyl analogs prioritize solubility over potency .
  • Synthetic Limitations : DCC-mediated coupling, though effective, generates dicyclohexylurea as a byproduct, requiring purification steps .
  • Unanswered Questions : The target compound’s exact mechanism and selectivity remain unverified. Comparative in vitro assays (e.g., COX inhibition, viral replication studies) are needed.

Biological Activity

N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C28H21FN4O2S2
  • Molecular Weight : 528.62 g/mol
  • InChIKey : NCQSKTWJCJZVRW-UHFFFAOYSA-N
  • Exact Mass : 528.108996 g/mol

The compound features a complex structure that includes an indole moiety, a fluorophenyl group, and a pyrimidinyl amino group, which are known to contribute to various biological activities.

Research indicates that compounds with similar structures often exhibit activity through multiple mechanisms, including:

  • Inhibition of Kinases : Many indole derivatives inhibit protein kinases, which are crucial in various signaling pathways.
  • Modulation of Receptors : The presence of the fluorophenyl group suggests potential interactions with neurotransmitter receptors.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have shown:

  • Cell Line Sensitivity : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
  • Apoptosis Induction : Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Studies have reported:

  • Bacterial Inhibition : Effective against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Fungal Activity : Exhibited antifungal properties against common pathogens like Candida species.

Neuroprotective Effects

Research has also pointed towards neuroprotective effects, particularly in models of neurodegenerative diseases:

  • Oxidative Stress Reduction : The compound appears to reduce oxidative stress markers in neuronal cells.
  • Neurotransmitter Modulation : It may influence serotonin and dopamine levels, suggesting potential applications in mood disorders.

Case Studies and Research Findings

StudyFindings
Study 1Cytotoxicity against MCF-7 and A549 cell linesPromising candidate for cancer therapy
Study 2Antibacterial activity against Staphylococcus aureusPotential for development as an antimicrobial agent
Study 3Neuroprotective effects in rat modelsFurther investigation needed for neurological applications

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide?

  • Methodological Answer : Synthesis of structurally analogous indole-pyrimidine hybrids typically involves multi-step reactions. For example, indole derivatives can be synthesized via condensation of Boc-protected tryptophan with amines, followed by deprotection and coupling with pyrimidine-containing moieties (e.g., using 2-pyrimidinylamine). Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF) under nitrogen.
  • Protection/deprotection : Boc groups are often employed to shield reactive amines during intermediate steps .
  • Solvent optimization : Methanol or THF is preferred for solubility and reaction control, with yields influenced by temperature (e.g., 40–60°C) .
    • Data Table :
StepReagents/ConditionsYield RangeReference
Indole alkylationBoc-L-Trp, phenethylamine, cyclopropane carboxaldehyde40–61%
Pyrimidine coupling2-Pyrimidinylamine, EDC/HOBt, DMF50–70% (estimated)

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Essential techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; indole NH at δ ~10.5 ppm) .
  • HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+^+ calculated for C24_{24}H22_{22}FN5_5O: 428.1885) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

Q. What biological targets are plausible for this compound based on structural analogs?

  • Methodological Answer : The indole-pyrimidine scaffold is associated with kinase inhibition (e.g., JAK2, EGFR) and enzyme modulation. Key steps to identify targets:

  • In silico docking : Use tools like AutoDock to predict binding affinity to kinase ATP-binding pockets .
  • Enzyme assays : Screen against kinase panels (e.g., IC50_{50} determination via ADP-Glo™ assays) .
    • Data Table :
Analog StructureTargetIC50_{50} (nM)Reference
6-Chloro-indole derivativeKinase X120 ± 15
Thienopyrimidine analogEnzyme Y85 ± 10

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between enantiomers or structural analogs?

  • Methodological Answer : Contradictions may arise from stereochemistry or assay conditions. Strategies include:

  • Chiral separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test individually .
  • Crystallography : Resolve 3D structures via X-ray diffraction to confirm binding modes .
  • Dose-response curves : Repeat assays with varying concentrations to rule out false negatives/positives .

Q. What experimental designs optimize structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Focus on substituent modifications:

  • Fluorophenyl vs. chlorophenyl : Synthesize analogs with halogen substitutions to assess electronic effects on target affinity .
  • Pyrimidine ring variations : Replace 2-pyrimidinylamino with triazine or pyridine groups to probe steric tolerance .
  • Pharmacokinetic profiling : Measure logP (e.g., shake-flask method) and metabolic stability (e.g., liver microsome assays) .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding conformations .
  • QSAR modeling : Use partial least squares (PLS) regression to correlate substituent properties (e.g., Hammett σ) with activity .
  • ADMET prediction : Tools like SwissADME to forecast toxicity (e.g., hepatotoxicity risk) .

Q. What advanced analytical methods address challenges in detecting low-concentration metabolites?

  • Methodological Answer :

  • LC-MS/MS : Employ tandem mass spectrometry with MRM (multiple reaction monitoring) for sensitive detection .
  • Isotope labeling : Synthesize 13C^{13}\text{C}-labeled compound to track metabolic pathways in vitro .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

  • Methodological Answer :

  • Cell line validation : Confirm genetic profiles (e.g., p53 status) via PCR/Western blot .
  • Assay standardization : Use identical seeding density and incubation times (e.g., 72 hours for IC50_{50}) .
  • Control compounds : Include reference drugs (e.g., doxorubicin) to normalize inter-experiment variability .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to unknown GHS hazards (precautionary measure) .
  • Waste disposal : Incinerate at >1000°C to avoid environmental release .

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